Dibenzyl Diselenide vs. Diphenyl Diselenide: Differential Cytotoxicity in KPC Murine Pancreatic Cancer Cells
In a direct head-to-head comparison using KPC murine pancreatic cancer cells, dibenzyl diselenide (DBDS) demonstrated substantially greater anti-proliferative activity than diphenyl diselenide (DPDS) at an equimolar concentration of 100 µM [1]. DBDS reduced cell growth to approximately 40–50% of vehicle control, whereas DPDS exhibited minimal growth inhibition, with cell viability remaining near 90–100% of control under identical conditions [1].
| Evidence Dimension | Anti-proliferative activity (% growth relative to vehicle control) in KPC murine pancreatic cancer cells |
|---|---|
| Target Compound Data | ~40–50% growth at 100 µM |
| Comparator Or Baseline | Diphenyl diselenide (DPDS): ~90–100% growth at 100 µM |
| Quantified Difference | DBDS exhibits ~2-fold greater growth inhibition than DPDS at equimolar concentration |
| Conditions | KPC murine pancreatic cancer cells; 100 µM compound concentration; heatmap quantification |
Why This Matters
For researchers evaluating antineoplastic organoselenium candidates, this quantitative differential identifies dibenzyl diselenide as demonstrably more active than diphenyl diselenide in this pancreatic cancer model.
- [1] Koeberle, S. C.; et al. Dibenzyl diselenide is an anti-neoplastic compound. Figure 2: Indicated selenocompounds (SeC) were administered to KPC cells (100 µM). Heatmap shows percentage of growth relative to vehicle (DMSO)-treated cells. View Source
